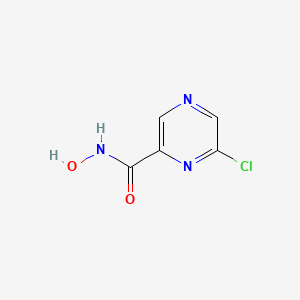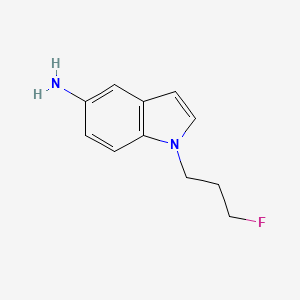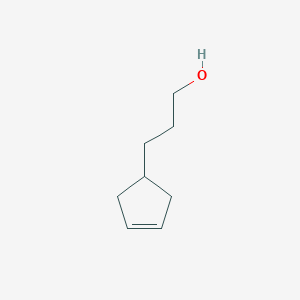
3-(Cyclopent-3-en-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopent-3-en-1-yl)propan-1-ol is an organic compound with the molecular formula C8H14O It is a cyclopentene derivative with a hydroxyl group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-3-en-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopent-3-en-1-ylmagnesium bromide with propanal, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclopent-3-en-1-ylpropanal. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature with a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Cyclopent-3-en-1-ylpropanone or cyclopent-3-en-1-ylpropanoic acid.
Reduction: Cyclopent-3-en-1-ylpropane.
Substitution: Cyclopent-3-en-1-ylpropyl chloride or cyclopent-3-en-1-ylpropylamine.
Scientific Research Applications
3-(Cyclopent-3-en-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-3-en-1-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopentene ring provides a rigid structure that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ol: A simpler compound with a similar cyclopentene ring but lacking the propyl chain.
Cyclopent-3-en-1-ylpropanal: An aldehyde derivative of 3-(Cyclopent-3-en-1-yl)propan-1-ol.
Cyclopent-3-en-1-ylpropanoic acid: A carboxylic acid derivative.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring and a propyl chain with a hydroxyl group. This structure provides a balance of rigidity and flexibility, making it useful in various chemical reactions and applications.
Properties
CAS No. |
767-06-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-cyclopent-3-en-1-ylpropan-1-ol |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h1-2,8-9H,3-7H2 |
InChI Key |
XCHXDYRXPJHSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13299599.png)

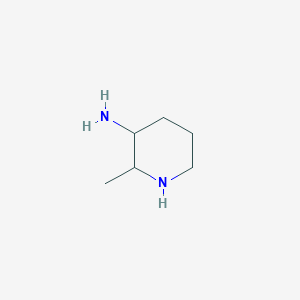
![(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13299624.png)
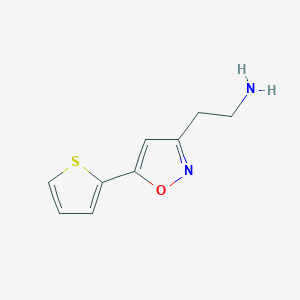
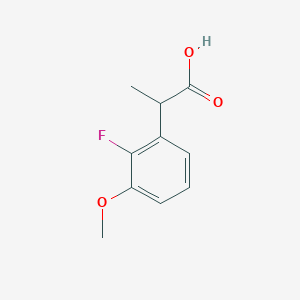
![3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B13299641.png)
![5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299648.png)
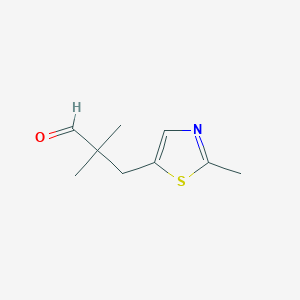
![3-[(4-Chloro-3-methylphenyl)methyl]pyrrolidine](/img/structure/B13299662.png)
![3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol](/img/structure/B13299663.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine](/img/structure/B13299665.png)
